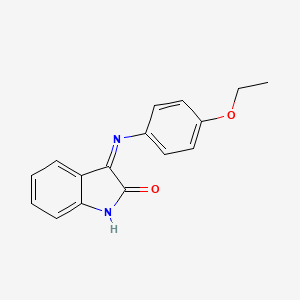
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-((4-ethoxyphenyl)imino)indolin-2-one is a derivative of indolin-2-one, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound features an indoline core with an ethoxyphenyl substituent at the imino position. The synthesis typically involves the condensation reaction of isatin with 4-ethoxyaniline under acidic conditions, leading to the formation of the desired imine derivative.
Anticancer Properties
Research has demonstrated that indolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds have IC50 values ranging from low micromolar to nanomolar concentrations against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines .
Table 1: Cytotoxicity of Indolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 9.78 | |
| 3-(4-hydroxyphenyl)indoline-2-one | MCF-7 | <10 | |
| 3-(4-methoxyphenyl)indoline-2-one | A549 | 12.5 |
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to caspase activation and DNA fragmentation.
- Cell Cycle Arrest : It influences cell cycle progression, particularly causing G2/M phase arrest, which is critical for inhibiting cancer cell proliferation .
- Inhibition of Kinases : Similar derivatives have demonstrated inhibitory effects on various kinases involved in cancer progression, such as EGFR and PDGFR, suggesting a potential for targeted therapy .
Structure-Activity Relationships (SAR)
The biological activity of indolinone derivatives is highly dependent on their structural features. The following points summarize key findings regarding SAR:
- Substituent Positioning : The para-substitution on the phenyl ring is crucial for maintaining potency. Variations in substituents can lead to significant changes in biological activity .
- Electron Donating/Withdrawing Effects : Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups. This aligns with the observed trends in cytotoxicity across different derivatives .
Case Studies
Several case studies highlight the efficacy of indolinone derivatives in preclinical models:
- MCF-7 Model : In vivo studies using MCF-7 xenografts showed that treatment with compounds similar to this compound resulted in significant tumor regression compared to controls .
- Mechanistic Studies : Molecular docking studies revealed that these compounds bind effectively to active sites of target proteins, influencing their function and contributing to anticancer effects .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














